molecular formula C13H14N2O B3141379 N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide CAS No. 478249-66-0

N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide

Cat. No.: B3141379
CAS No.: 478249-66-0
M. Wt: 214.26 g/mol
InChI Key: QNGNTDZXTCCSEP-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide is a pyrrole-2-carboxamide derivative with a 4-methylbenzyl group attached to the amide nitrogen. Its molecular formula is C₁₄H₁₄N₂O, with a molecular weight of 242.28 g/mol (calculated). The compound features a pyrrole ring substituted at position 2 with a carboxamide group, while the amide nitrogen is further functionalized with a 4-methylbenzyl moiety.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-4-6-11(7-5-10)9-15-13(16)12-3-2-8-14-12/h2-8,14H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGNTDZXTCCSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901222248
Record name N-[(4-Methylphenyl)methyl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901222248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818191
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478249-66-0
Record name N-[(4-Methylphenyl)methyl]-1H-pyrrole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478249-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Methylphenyl)methyl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901222248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrrole with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base like triethylamine.

    Benzylation: The final step involves the benzylation of the pyrrole ring with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide can undergo oxidation reactions, particularly at the methyl group on the benzene ring, forming a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding amine by using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 4-methylbenzoic acid derivative.

    Reduction: this compound amine.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrrole ring substituted with a 4-methylphenylmethyl group and a carboxamide functional group. Its chemical formula is C13H14N2OC_{13}H_{14}N_{2}O with a molecular weight of 218.26 g/mol. The structure is critical for its biological activity and interaction with various molecular targets.

Chemistry

  • Building Block in Organic Synthesis : N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, making it valuable for developing new compounds with specific properties.

Biology

  • Biochemical Probes : The compound is investigated as a biochemical probe to study enzyme interactions and protein functions. Its ability to mimic natural substrates can help elucidate mechanisms of action in various biological pathways.

Medicine

  • Therapeutic Potential : Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic effects. These properties make it a candidate for treating conditions associated with inflammation and pain .

Industry

  • Specialty Chemicals : The compound is utilized in the development of specialty chemicals and materials with tailored properties for specific industrial applications, such as coatings and polymers.

Research indicates that this compound interacts with specific molecular targets, modulating their activity. The compound's mechanism of action involves binding to enzymes or receptors, which can vary based on the application context.

Case Study 1: Anti-Cancer Activity

Recent studies have shown that derivatives of pyrrole compounds exhibit significant anti-cancer activity. For instance, a tetrasubstituted pyrrole derivative demonstrated IC50 values against human melanoma A375 cells ranging from 10 to 27 μM, indicating its potential as an anticancer agent . This finding supports the hypothesis that structural modifications in pyrrole derivatives can enhance biological activity.

Case Study 2: Apoptosis Induction

Further investigations into the apoptotic pathways activated by pyrrole derivatives revealed that this compound could induce apoptosis in cancer cell lines. This mechanism is crucial for developing new cancer therapies targeting specific molecular pathways involved in cell cycle regulation .

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide with key analogs from the literature, focusing on structural features, substituent effects, and biological activity.

Table 1: Comparative Analysis of Pyrrole-2-Carboxamide Derivatives and Related Compounds

Compound Name/Structure Core Structure Substituent on Amide Nitrogen Pyrrole Substituents Molecular Weight (g/mol) Biological Activity/Properties Key Interactions/Structural Features
This compound Pyrrole-2-carboxamide 4-methylphenylmethyl None 242.28 Not reported in evidence Likely C–H⋯N and π–π interactions (inferred)
2,3-Disubstituted thiazolidin-4-one derivatives Thiazolidin-4-one 4-methylphenyl Acetamide/benzamide (position 3) ~260–280 Antiproliferative (769-P renal cancer cells) G1 cell cycle arrest; apoptosis induction
4-(Cyclopropanecarbonyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide Pyrrole-2-carboxamide 4-methoxybenzyl Cyclopropanecarbonyl (position 4) 298.34 Not reported Increased lipophilicity; methoxy enhances polarity
4-Butyryl-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide Pyrrole-2-carboxamide 2-furylmethyl Butyryl (position 4) 268.30 Not reported Furylmethyl enables H-bonding; butyryl increases lipophilicity

Key Comparisons

In the thiazolidin-4-one scaffold, this group contributes to antiproliferative effects against renal cancer cells via G1 arrest and apoptosis. While the target compound’s activity is unreported, the shared 4-methylphenyl motif suggests possible bioactivity if tested in similar assays.

Pyrrole Ring Modifications Butyryl and cyclopropanecarbonyl substituents () at position 4 of the pyrrole ring increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Crystal Packing and Intermolecular Interactions

  • While crystallographic data for the target compound are absent, demonstrates that weak interactions (C–H⋯N, π–π) dominate the packing of structurally related imidazole-imines. The 4-methylphenyl group in the target compound may similarly influence its solid-state arrangement through van der Waals forces or π-stacking .

Amide Nitrogen Functionalization

  • The 2-furylmethyl group () introduces an electron-rich heterocycle capable of hydrogen bonding, contrasting with the hydrophobic 4-methylphenylmethyl group in the target compound. This difference could affect target binding or solubility profiles .

Limitations

The evidence lacks direct data on the target compound’s synthesis, bioactivity, or physical properties. Comparisons rely on structural analogs, necessitating experimental validation of inferred properties.

Biological Activity

N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide is an organic compound belonging to the class of amides, characterized by a pyrrole ring substituted with a carboxamide group and a benzyl group with a methyl substituent on the benzene ring. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Target Interactions:
this compound has been shown to interact with various biological targets, including:

  • Aryl Hydrocarbon Receptor (AhR): Similar compounds have been reported to activate AhR, which plays a crucial role in regulating gene expression related to xenobiotic metabolism and cellular responses to environmental stimuli.
  • Serine Proteases: The compound inhibits the activity of serine proteases such as thrombin, trypsin, and chymotrypsin, suggesting potential applications in anticoagulation and anti-inflammatory therapies.

Biochemical Pathways:
The compound is involved in several key biochemical pathways:

  • Inhibition of 20-HETE Formation: It may inhibit the formation of 20-hydroxyeicosatetraenoic acid (20-HETE), a significant metabolite involved in various physiological processes.
  • Cell Signaling Modulation: In breast cancer cells, it has been demonstrated to downregulate the PI3K/S6K1 signaling pathway, leading to antiproliferative and apoptotic effects.

Biological Activity

Anticancer Properties:
this compound exhibits significant anticancer activity. In vitro studies have shown that it induces apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. The compound's ability to modulate critical signaling pathways makes it a candidate for further development as an anticancer agent .

Antimicrobial Activity:
Research indicates that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest potent activity against strains such as Staphylococcus aureus and Escherichia coli, with potential applications in treating bacterial infections .

Dosage Effects and Toxicity

Studies have shown that the biological effects of this compound vary significantly with dosage. At lower concentrations, the compound exhibits minimal toxicity while providing substantial therapeutic benefits, such as reduced tumor growth in animal models. However, higher doses may lead to increased toxicity, necessitating careful dosage optimization in therapeutic applications.

Case Study 1: Anticancer Efficacy

In a study involving breast cancer cell lines, this compound was administered at varying concentrations. Results indicated a dose-dependent increase in apoptosis, with significant downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors. The IC50 value was determined to be approximately 15 µM, indicating effective cytotoxicity at clinically relevant doses .

Case Study 2: Antimicrobial Activity

A separate study evaluated the antimicrobial efficacy of this compound against E. coli and S. aureus. The compound demonstrated MIC values of 0.025 mg/mL against S. aureus and 0.050 mg/mL against E. coli, showcasing its potential as an antimicrobial agent in clinical settings .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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